molecular formula C14H13N3O2 B1229629 Phenyl 4-guanidinobenzoate CAS No. 35695-21-7

Phenyl 4-guanidinobenzoate

Cat. No.: B1229629
CAS No.: 35695-21-7
M. Wt: 255.27 g/mol
InChI Key: PXPIXLVXGYQMFM-UHFFFAOYSA-N
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Scientific Research Applications

Phenyl 4-guanidinobenzoate has several scientific research applications:

Safety and Hazards

Phenyl 4-guanidinobenzoate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment is recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

Phenyl 4-guanidinobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border . The guanidinyl group of this compound mimics the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is crucial for its potential therapeutic applications, especially in the treatment of obesity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of enteropeptidase can lead to changes in protein digestion and absorption, impacting overall cellular function . Studies have demonstrated that this compound can elevate fecal protein output in diet-induced obese mice, indicating its effect on cellular metabolism and nutrient processing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enteropeptidase. By mimicking the lysine residue of the substrate, this compound effectively inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its therapeutic effects. Additionally, the compound’s stability and ester stability play a role in its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound exhibits potent anti-obesity effects despite its low systemic exposure following oral administration . This indicates that the compound’s stability and long-term effects on cellular function are crucial for its effectiveness in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that oral administration of the compound significantly elevates fecal protein output in diet-induced obese mice, while subcutaneous administration does not change this parameter . This suggests that the dosage and route of administration are critical factors in determining the compound’s effectiveness and potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein digestion and absorption. Its interaction with enteropeptidase plays a key role in these pathways . By inhibiting enteropeptidase, this compound can affect metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions such as obesity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are important factors in its overall effectiveness . Studies have shown that this compound exhibits low systemic exposure following oral administration, indicating its limited distribution within the body .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its inhibition of enteropeptidase and its overall therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-guanidinobenzoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-guanidinobenzoic acid with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-guanidinobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The guanidinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions typically occur in polar solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield guanidine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Comparison with Similar Compounds

Phenyl 4-guanidinobenzoate is similar to other guanidine derivatives, such as:

Uniqueness: this compound is unique due to its specific inhibitory effects on enteropeptidase and its potential applications in treating metabolic disorders. Its structure allows for selective inhibition, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

phenyl 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPIXLVXGYQMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189209
Record name Phenyl 4-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35695-21-7
Record name Phenyl 4-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 4-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?

A: this compound derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]

Q2: What is the structure-activity relationship (SAR) observed with this compound derivatives?

A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) this compound (compound 15 in []) and 4-amidino-2-benzoylthis compound (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.

Q3: What are the in vitro and in vivo efficacies of this compound derivatives?

A: Studies have demonstrated the efficacy of this compound derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)this compound methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]

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